molecular formula C8H16ClNO2 B087506 3-(Piperidin-1-yl)propanoic acid hydrochloride CAS No. 14788-15-9

3-(Piperidin-1-yl)propanoic acid hydrochloride

Cat. No. B087506
CAS RN: 14788-15-9
M. Wt: 193.67 g/mol
InChI Key: ZBTNZXCCWPOONU-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)propanoic acid hydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential for various applications. While there is limited direct research on this exact compound, studies on similar compounds can provide insights into its characteristics and behaviors.

Synthesis Analysis

The synthesis of compounds related to 3-(Piperidin-1-yl)propanoic acid hydrochloride involves complex reactions, including adduct formation with triphenyltin chloride, which showcases the reactivity of its functional groups and the potential for creating diverse derivatives (Yan & Khoo, 2005).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-carboxypiperidinium chloride, demonstrates a characteristic chair conformation of the piperidine ring, which is crucial for understanding the chemical behavior and reactivity of 3-(Piperidin-1-yl)propanoic acid hydrochloride. Intramolecular hydrogen bonds play a significant role in stabilizing its structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

The compound forms adducts with triphenyltin chloride, indicating its reactivity towards metal halides. This reactivity is attributed to the acidic hydrogen atom transferring to the imine nitrogen atom, facilitating the formation of N—H⋯O intramolecular hydrogen bonds and the bridging of carboxylate groups between metal atoms (Yan & Khoo, 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application and handling of the compound. While specific data on 3-(Piperidin-1-yl)propanoic acid hydrochloride is scarce, related studies suggest that its physical characteristics are influenced by its molecular conformation and the presence of hydrogen bonds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Scientific Research Applications

  • Synthesis and Bioactivity Studies : Compounds with a piperidine moiety, such as 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides, have been synthesized and evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities. These studies are crucial in the development of new drug candidates with improved activity profiles (Unluer et al., 2016).

  • Chemical Structure Studies : Research on the adducts of 3-(Piperidin-1-yl)propionic acid with other chemical compounds, such as triphenyltin chloride, helps in understanding the structural properties and potential applications of these compounds in materials science and molecular chemistry (Yan & Khoo, 2005).

  • Electrochemical Studies : Mannich base derivatives containing a piperidine structure have been analyzed for their interaction with DNA using electrochemical methods. This research is significant for understanding the biological interactions and potential therapeutic applications of these compounds (Istanbullu et al., 2017).

  • Anticonvulsant and Antinociceptive Activity : Piperidine derivatives have been studied for their potential as anticonvulsant and antinociceptive agents. This research is important for the development of new treatments for conditions like epilepsy and chronic pain (Kamiński et al., 2016).

  • Cytotoxicity Studies : The synthesis and evaluation of compounds like N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides have been conducted to assess their cytotoxicity against various cancer cells, contributing to cancer research and potential therapies (Kucukoglu et al., 2014).

  • Pharmacokinetics and Biostability Studies : The stability and pharmacokinetics of new antiviral agents derived from borneol and 3-(piperidin-1-yl)propanoic acid have been studied, which is vital for the development of effective antiviral drugs (Rogachev et al., 2021).

  • Antimicrobial Activity : Synthesis and screening of various piperidine derivatives for antimicrobial activities provide insights into new potential treatments for bacterial infections (Merugu et al., 2010).

Safety And Hazards

The safety information for “3-(Piperidin-1-yl)propanoic acid hydrochloride” indicates a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “3-(Piperidin-1-yl)propanoic acid hydrochloride” and similar compounds likely involve further exploration of their potential uses in the pharmaceutical industry, given the importance of piperidine derivatives in drug design .

properties

IUPAC Name

3-piperidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTNZXCCWPOONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520866
Record name 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)propanoic acid hydrochloride

CAS RN

14788-15-9
Record name 1-Piperidinepropanoic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14788-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperidin-1-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-1-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Fujisaki, K Shoji, K Sumoto - Chemical and Pharmaceutical Bulletin, 2009 - jstage.jst.go.jp
An efficient procedure for the preparation of 5-dialkylaminomethylhydantoins 3, which are easily obtained from cyclization of the corresponding urea derivatives 2 starting with b-…
Number of citations: 6 www.jstage.jst.go.jp

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